molecular formula C14H10BrClF3N3O2 B2546179 2-bromo-6-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]-4-methoxyphenol CAS No. 477848-03-6

2-bromo-6-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]-4-methoxyphenol

Cat. No.: B2546179
CAS No.: 477848-03-6
M. Wt: 424.6
InChI Key: WTYGVLGXEGZSJX-IGCPIRJNSA-N
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Description

The compound 2-bromo-6-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]-4-methoxyphenol is a hydrazone derivative characterized by a brominated and methoxylated phenolic core linked to a substituted pyridine ring via a hydrazinylidene group. The trifluoromethyl and chloro groups on the pyridine ring enhance its electron-withdrawing properties, which may influence reactivity and binding affinity.

Properties

IUPAC Name

2-bromo-6-[(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]-4-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClF3N3O2/c1-24-9-2-7(12(23)10(15)4-9)5-21-22-13-11(16)3-8(6-20-13)14(17,18)19/h2-6,23H,1H3,(H,20,22)/b21-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYGVLGXEGZSJX-IGCPIRJNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)O)C=NNC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C(=C1)Br)O)/C=N/NC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]-4-methoxyphenol typically involves multiple steps, including halogenation, coupling reactions, and functional group modifications. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions is prevalent in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the methoxy group allows for oxidation reactions, potentially forming quinones.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-bromo-6-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]-4-methoxyphenol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it a potent inhibitor in biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrazone Derivatives

2-Bromo-4-Chloro-6-[(E)-(2-Chlorophenyl)Iminomethyl]Phenol ()
  • Structure: Features a bromo-chloro-phenol core with an iminomethyl group linked to a 2-chlorophenyl ring.
  • Synthesis: Prepared via Schiff base condensation of 3-bromo-5-chlorosalicylaldehyde and 2-chlorobenzenamine in methanol.
  • Crystallography : Single-crystal X-ray analysis revealed a planar geometry with mean σ(C–C) = 0.005 Å and R factor = 0.032, indicating high structural precision .
General Hydrazone Trends

Hydrazones are valued for their stability and versatility in coordination chemistry. The target compound’s hydrazinylidene group likely enhances its ability to form stable complexes with transition metals compared to simpler Schiff bases like the above example.

Pyridine-Substituted Analogues

2-Bromomethyl-6-Chloro-4-Trifluoromethyl-Pyridine ()
  • Structure : A pyridine derivative with bromomethyl, chloro, and trifluoromethyl substituents.
  • Applications : Commonly used as an intermediate in agrochemical and pharmaceutical synthesis.
  • Key Differences: Absence of the phenolic-hydrazone system limits its utility in applications requiring π-π stacking or phenolic hydroxyl interactions .
2-(3-Chlorophenyl)-4-Methylsulfanyl-6-[3-(Trifluoromethyl)Phenyl]Pyridine ()
  • Structure : Pyridine core with methylsulfanyl, chlorophenyl, and trifluoromethylphenyl groups.
  • Electronic Effects : The trifluoromethyl group enhances lipophilicity and metabolic stability, a trait shared with the target compound.
  • Key Differences : The methylsulfanyl group may confer distinct reactivity (e.g., susceptibility to oxidation) compared to the hydrazinylidene-methoxy system .

Chromene Derivatives ()

Compound 1E and 1L
  • Structure: Amino-hydroxy-chromene derivatives with cyano and aryl substituents.
  • Physicochemical Properties: Melting Point: 223–227°C (Compound 1E) vs. Spectroscopy: IR peaks for –NH₂ (3,464 cm⁻¹) and –CN (2,204 cm⁻¹) highlight functional group differences.
  • Key Differences : Chromene cores lack the pyridine-hydrazone scaffold, suggesting divergent biological targets (e.g., kinase inhibition vs. antimicrobial activity) .

Biological Activity

The compound 2-bromo-6-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]-4-methoxyphenol , with CAS number 477848-03-6 , is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula of the compound is C14H10BrClF3N3O2C_{14}H_{10}BrClF_3N_3O_2 with a molar mass of 424.6 g/mol . The structure includes a bromine atom, a trifluoromethyl group, and a hydrazine moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC14H10BrClF3N3O2
Molar Mass424.6 g/mol
CAS Number477848-03-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially including enzymes and receptors involved in inflammatory and autoimmune processes. The presence of the trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with biological membranes. This property may allow the compound to act as an inhibitor of various enzymes, similar to other compounds containing hydrazine derivatives.

Biological Activity

Research indicates that compounds structurally related to This compound exhibit several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives exhibit moderate to significant antibacterial and antifungal properties. The hydrazine component may contribute to this activity by disrupting microbial cell walls or interfering with metabolic pathways.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit myeloperoxidase (MPO), which plays a role in inflammatory responses. Inhibiting MPO can reduce oxidative stress and inflammation in various diseases, including cardiovascular disorders.
  • Cytotoxic Effects : Some studies have reported that related compounds demonstrate cytotoxicity against cancer cell lines, suggesting potential applications in oncology.

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several hydrazone derivatives against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that compounds with greater lipophilicity exhibited higher antibacterial activity, supporting the hypothesis that structural modifications can enhance biological efficacy.

Study 2: Enzyme Inhibition

In a preclinical evaluation, a derivative similar to the target compound was tested for its ability to inhibit MPO in lipopolysaccharide-stimulated human blood samples. The results showed robust inhibition, suggesting potential therapeutic applications in treating inflammatory diseases.

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